N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O and its molecular weight is 418.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Different Spatial Orientations and Anion Coordination
Research indicates that amide derivatives, including those related to the compound , exhibit unique spatial orientations and anion coordination capabilities. For example, certain amide derivatives demonstrate a tweezer-like geometry, facilitating the self-assembly of salt molecules through weak interactions, resulting in channel-like structures. This suggests potential applications in materials science, particularly in the development of molecular recognition systems and self-assembling materials (Kalita & Baruah, 2010).
Synthesis of Polyhydroxylated Piperidine Alkaloids
The synthesis of polyhydroxylated piperidine alkaloids from alpha, beta-unsaturated esters derived from D-glucose is another area of exploration. This process involves the intermolecular Michael addition of benzylamine, showcasing the compound's utility in synthesizing complex organic molecules with potential biological activity (Patil, Tilekar, & Dhavale, 2001).
Biological Activity and Enzyme Inhibition
A series of N-substituted derivatives bearing a piperidine moiety have been synthesized and evaluated for their biological activities, particularly against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds demonstrate significant promise as enzyme inhibitors, indicating potential applications in the treatment of diseases related to enzyme dysfunction (Khalid et al., 2014).
Anxiolytic Properties
N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and similar derivatives have been identified with good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety. This suggests the compound's potential application in the development of novel anxiolytics with modest affinity for neurokinin NK-1 and 2 receptors, which are involved in the regulation of mood and emotion (Kordik et al., 2006).
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O/c23-22(24,25)17-7-5-15(6-8-17)13-21(30)26-18-9-11-29(12-10-18)20-14-16-3-1-2-4-19(16)27-28-20/h5-8,14,18H,1-4,9-13H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBAQGYHNLHLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.